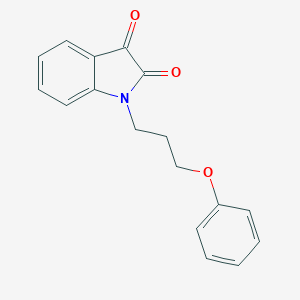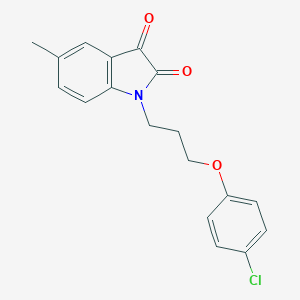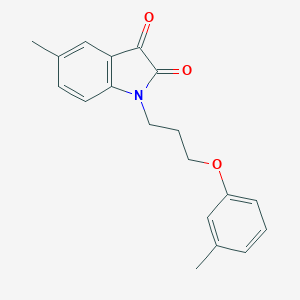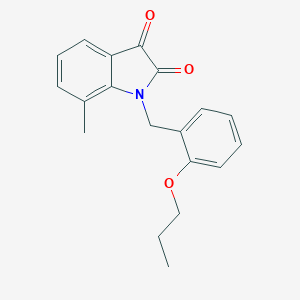
1-(3-phenoxypropyl)-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-phenoxypropyl)-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with similar structures, such as 3-methyl-2-phenyl-1h-indoles, have been found to inhibit human dna topoisomerase ii . Topoisomerases are enzymes that catalyze changes in DNA topology and are crucial for processes such as DNA replication and transcription .
Mode of Action
Similar compounds have been found to inhibit topoisomerase ii by stabilizing the covalent dna-topoisomerase ii complex, leading to dna damage .
Biochemical Pathways
The inhibition of topoisomerase ii can affect dna replication and transcription, which are fundamental biochemical pathways in the cell .
Result of Action
The inhibition of topoisomerase ii can lead to dna damage, which can result in cell death .
生化分析
Biochemical Properties
1-(3-phenoxypropyl)-1H-indole-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with topoisomerase II, an enzyme involved in DNA replication and transcription. The compound acts as an inhibitor of topoisomerase II, leading to the stabilization of the enzyme-DNA complex and preventing the relaxation of supercoiled DNA . Additionally, this compound has been shown to interact with various signaling proteins, modulating their activity and affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating the intrinsic apoptotic pathway . It also affects cell proliferation by inhibiting the activity of topoisomerase II, leading to cell cycle arrest in the G2/M phase. Furthermore, this compound modulates the expression of genes involved in cell survival, apoptosis, and metabolism, thereby influencing cellular responses to various stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the ATPase domain of topoisomerase II, inhibiting its catalytic activity and preventing the relaxation of supercoiled DNA . This binding interaction stabilizes the enzyme-DNA complex, leading to the accumulation of DNA breaks and ultimately inducing apoptosis in cancer cells. Additionally, this compound has been shown to modulate the activity of various signaling proteins, including kinases and phosphatases, thereby affecting downstream signaling pathways and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound has been shown to result in sustained inhibition of topoisomerase II activity, leading to prolonged cell cycle arrest and apoptosis in cancer cells . These findings suggest that this compound can be a valuable tool for studying the long-term effects of topoisomerase II inhibition in various cellular contexts.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit topoisomerase II activity and induce apoptosis in cancer cells without causing significant toxicity . Higher doses of this compound have been associated with adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing potential toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolic pathways include hydroxylation and demethylation, leading to the formation of several metabolites . These metabolites can further interact with cellular targets, contributing to the overall biological activity of this compound. Additionally, the compound has been shown to affect metabolic flux and metabolite levels, influencing cellular energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, facilitating its distribution to different cellular compartments . The compound’s localization and accumulation within specific tissues are influenced by its interactions with binding proteins and transporters, affecting its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with topoisomerase II and other nuclear proteins . This nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus . Additionally, the compound can also localize to other subcellular compartments, such as the cytoplasm and mitochondria, where it may exert additional effects on cellular function and metabolism.
属性
IUPAC Name |
1-(3-phenoxypropyl)indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16-14-9-4-5-10-15(14)18(17(16)20)11-6-12-21-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNPOAFIQPSEOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)

![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)

![(3,4-Dimethoxy-phenyl)-[4-(furan-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B367132.png)

![1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367140.png)

![1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B367146.png)


![1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B367149.png)

